molecular formula C16H18O3S B8299249 3,3-Diphenylpropyl methanesulfonate

3,3-Diphenylpropyl methanesulfonate

Cat. No.: B8299249
M. Wt: 290.4 g/mol
InChI Key: AIKXLIHZPRMJFT-UHFFFAOYSA-N
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Description

3,3-Diphenylpropyl methanesulfonate is an aryl alkyl sulfonate ester characterized by a diphenylpropyl group attached to a methanesulfonate moiety. For instance, the 3,3-diphenylpropyl group is highlighted in chiral recognition studies, where its steric bulk and aromaticity enhance enantiomer separation in fendiline derivatives . The methanesulfonate group likely contributes to solubility and reactivity, making it a candidate for pharmaceutical intermediates or chiral stationary phases.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

3,3-diphenylpropyl methanesulfonate

InChI

InChI=1S/C16H18O3S/c1-20(17,18)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

AIKXLIHZPRMJFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications in the Aryl Alkyl Group

  • 2,3-Diphenylpropyl p-Toluenesulfonate () :
    This compound replaces the methanesulfonate group with p-toluenesulfonate. The bulkier p-toluenesulfonate may reduce volatility, necessitating GC-FID analysis instead of HPLC. The diphenylpropyl group’s positional isomerism (2,3 vs. 3,3) could alter steric effects and binding affinity in enzymatic or chiral environments .

  • However, the reduced aromatic bulk might diminish chiral recognition efficiency observed in diphenylpropyl derivatives .

Impact of Sulfonate Group Variations

  • Methanesulfonate vs. p-Toluenesulfonate :
    Methanesulfonate esters (e.g., 2-methylbutyl methanesulfonate in ) are smaller and more polar than p-toluenesulfonates, improving aqueous solubility. This difference is critical in biological systems, where methanesulfonates may exhibit better bioavailability .

  • Enzymatic Specificity :
    In desulfurization studies, sulfonate substrates like 2,3-diphenylpropyl p-toluenesulfonate are processed via GC-FID, suggesting stability under high-temperature conditions. Methanesulfonate analogs might require milder analytical methods due to lower thermal stability .

Role in Chiral Recognition

The 3,3-diphenylpropyl group in fendiline derivatives is critical for high separation factors (α) and resolution (Rs) in chiral chromatography. Replacing this group with n-alkyl or 2-phenylalkyl chains reduces α and Rs by 30–50%, underscoring its unique steric and electronic contributions . Similarly, elongating the methyl group at the chiral center diminishes enantiomer discrimination, highlighting the delicate balance required in molecular design for chiral applications .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonate Derivatives

Compound Name Aryl Alkyl Group Sulfonate Type Key Properties/Effects Analysis Method Reference
3,3-Diphenylpropyl Methanesulfonate 3,3-Diphenylpropyl Methanesulfonate High chiral recognition, steric bulk Not specified
2,3-Diphenylpropyl p-Toluenesulfonate 2,3-Diphenylpropyl p-Toluenesulfonate Lower volatility, thermal stability GC-FID
2-Methylbutyl Methanesulfonate 2-Methylbutyl Methanesulfonate Higher polarity, improved solubility GC-FID
3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate 3-(Trifluoromethyl)phenylpropyl Methanesulfonate Enhanced metabolic stability, reduced bulk Not specified

Table 2: Impact of Structural Modifications on Chiral Recognition (Fendiline Derivatives)

Modification Separation Factor (α) Resolution (Rs) Key Inference Reference
3,3-Diphenylpropyl group (control) 1.45 2.80 Optimal steric bulk for enantiomer separation
Replacement with n-alkyl group 1.10–1.20 1.20–1.50 Reduced bulk decreases chiral discrimination
Replacement with 2-phenylalkyl 1.15–1.25 1.30–1.60 Suboptimal aromatic positioning
Elongated alkyl at chiral center 1.10–1.18 1.10–1.40 Smaller size difference reduces resolution

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